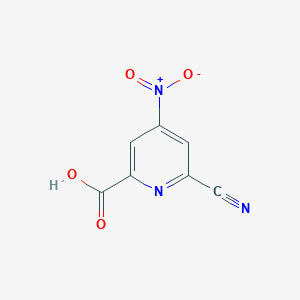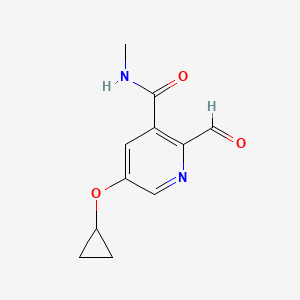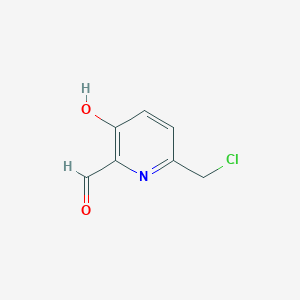![molecular formula C10H13N3O B14854840 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with a tert-butyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by tert-butyl protection of the imidazole nitrogen. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
Applications De Recherche Scientifique
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and the suppression of disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-B]pyridin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
1,3-Dihydro-2H-imidazo[4,5-B]quinolin-2-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
1,3-Dihydro-4-phenyl-2H-imidazol-2-one: Contains a phenyl group instead of a tert-butyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the tert-butyl group in 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one imparts unique steric and electronic properties to the compound. This can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-tert-butyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-5-4-6-8(12-7)13-9(14)11-6/h4-5H,1-3H3,(H2,11,12,13,14) |
Clé InChI |
FJDUFMZIOHDQHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(C=C1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


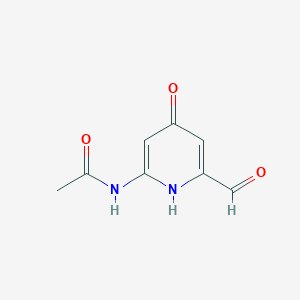
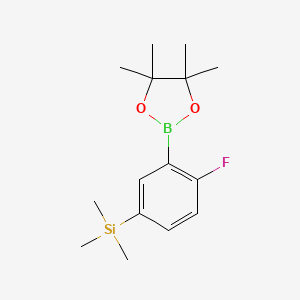
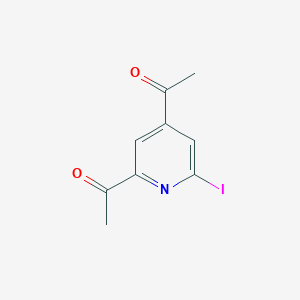


![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
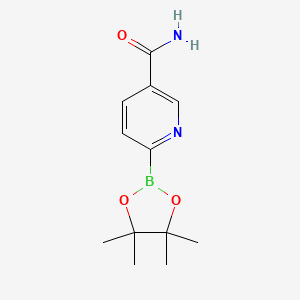
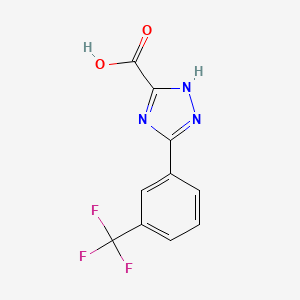
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)

